molecular formula C23H18N4O4 B11414882 butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

Cat. No.: B11414882
M. Wt: 414.4 g/mol
InChI Key: NWLBFPOCVOIWGW-UHFFFAOYSA-N
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Description

Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate is a complex organic compound with a unique structure that includes a cyano group, multiple oxo groups, and a triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazatricyclic core, followed by the introduction of the cyano and oxo groups. The final step involves the esterification of the benzoate group with butanol. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce amine or hydroxyl derivatives .

Scientific Research Applications

Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[840Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

InChI

InChI=1S/C23H18N4O4/c1-2-3-12-31-23(30)15-7-9-17(10-8-15)27-20-18(13-16(14-24)21(27)28)22(29)26-11-5-4-6-19(26)25-20/h4-11,13H,2-3,12H2,1H3

InChI Key

NWLBFPOCVOIWGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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